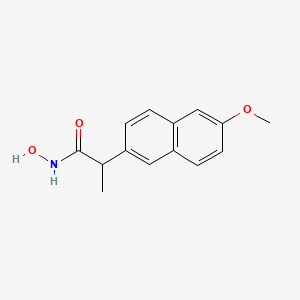

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, commonly referred to as NMP, is an important chemical compound that has a wide range of applications in scientific research and laboratory experiments. NMP is a derivative of naphthalene and is a colorless, odorless, crystalline solid. It is soluble in polar solvents such as water, alcohols, and ethers and is insoluble in non-polar solvents. NMP has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and biochemistry.

Aplicaciones Científicas De Investigación

NMP has a wide range of applications in scientific research. It has been used in drug synthesis, enzyme inhibition, and biochemistry. In drug synthesis, NMP has been used to synthesize a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral agents. In enzyme inhibition, NMP has been used to inhibit the activity of enzymes involved in metabolic pathways. In biochemistry, NMP has been used to study the structure and function of proteins.

Mecanismo De Acción

Target of Action

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, also known as 2-(6-methoxynaphthalen-2-yl)propanamide, primarily targets the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .

Mode of Action

The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis, which is crucial for bacterial survival and replication

Biochemical Pathways

The inhibition of the FABI enzyme disrupts the fatty acid biosynthesis pathway in bacteria . Fatty acids are essential components of the bacterial cell membrane and are involved in various cellular functions. Therefore, the disruption of this pathway can lead to the death of the bacteria .

Result of Action

The compound has shown potent antibacterial activity against various bacterial strains . For instance, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia . Some derivatives of the compound have even exhibited more potent antibacterial activity than reference drugs like Gentamicin and Ampicillin .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NMP has a number of advantages for lab experiments. It is easy to synthesize and cost-effective, making it a popular choice for research laboratories. It is also relatively non-toxic and can be easily stored and handled. However, it is important to note that NMP is not suitable for use in vivo experiments due to its potential toxicity.

Direcciones Futuras

The future of NMP is promising. It has potential applications in drug synthesis, enzyme inhibition, and biochemistry. It could also be used to study the structure and function of proteins. Additionally, it could be used to develop new drugs or to modify existing drugs. Finally, NMP could be used to study the structure and function of enzymes involved in metabolic pathways.

Métodos De Síntesis

NMP is synthesized through a two-step process. The first step involves the reaction of naphthalene with anhydrous hydrazine to form anhydrous hydrazone. This hydrazone is then reacted with anhydrous ammonia to form NMP. This synthesis method is simple and cost-effective, making it a popular choice for research laboratories.

Propiedades

IUPAC Name |

N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCRNJWKSQLYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)